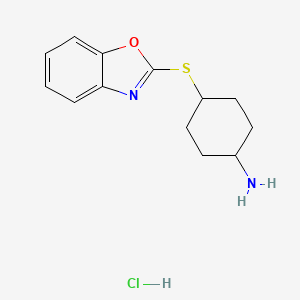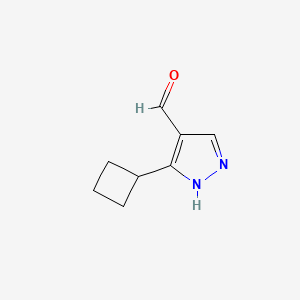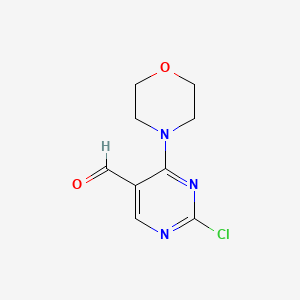
2,6-Difluoro-4-(methylsulfonyl)aniline
Overview
Description
2,6-Difluoro-4-(methylsulfonyl)aniline (CAS# 1147557-74-1) is a useful research chemical . It is an important chemical in the synthesis technology for high-efficiency insecticide .
Molecular Structure Analysis
The molecular formula of this compound is C7H7F2NO2S . Its average mass is 207.198 Da and its monoisotopic mass is 207.016556 Da .Scientific Research Applications
Chemoselective Reactions
Chemoselective reactions involving amines demonstrate the utility of related sulfonyl compounds in synthesizing diverse organic molecules. A study detailed chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, highlighting the selective displacement reactions that could be analogously relevant to compounds like 2,6-Difluoro-4-(methylsulfonyl)aniline. These reactions provide pathways to design selective and efficient organic synthesis processes, which are fundamental in developing pharmaceuticals and other complex organic compounds (Baiazitov et al., 2013).
Fluorescent Materials and Probes
The synthesis of 2,6-bis[aryl(alkyl)sulfonyl]anilines through reactions involving compounds similar to this compound has led to the development of materials with significant fluorescence emissions. These materials have applications in solid-state fluorescence, offering potential utility in sensing, imaging, and material science. The study by Beppu et al. (2014) shows how such compounds can serve as fluorescent scaffolds, which could be applied in creating novel optical materials and fluorescence-based sensors (Beppu et al., 2014).
Polymer Synthesis
In the field of polymer science, the chemical polymerization of aniline in the presence of sulfonyl compounds has been explored to produce soluble interpolyelectrolyte complexes. These complexes exhibit high proton and electrical conductivity, essential properties for fuel cell membranes and other electrochemical applications. The research by Boeva and Sergeyev (2014) into the polymerization of aniline with perfluorinated polysulfonic acid underlines the relevance of sulfonyl aniline derivatives in advancing polymer chemistry, particularly for creating high-performance materials for energy applications (Boeva & Sergeyev, 2014).
Sulfonation and Derivative Synthesis
The synthesis of sulfonated compounds, including the formation of sulfonated indolin-2-ones and anilines, demonstrates the versatility of sulfonyl aniline derivatives in organic synthesis. Such reactions offer pathways for the design and synthesis of novel compounds with potential applications in drug development, agrochemicals, and material science. For example, the study by Liu et al. (2017) presents a facile method for assembling sulfonated oxindoles, highlighting the synthetic utility of sulfonyl aniline derivatives in constructing complex molecular architectures with potential biological activity (Liu, Zheng, & Wu, 2017).
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, the properties of “2,6-Difluoro-4-(methylsulfonyl)aniline” would depend on factors such as its solubility, stability, and metabolism in the body. These properties can be influenced by the compound’s chemical structure, as well as by environmental factors such as pH and temperature .
properties
IUPAC Name |
2,6-difluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKTQPFHJZAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)



![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)





![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)